molecular formula C25H23N3O2 B11676897 3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide

Cat. No.: B11676897
M. Wt: 397.5 g/mol
InChI Key: FXFFDLLFZSSOEH-INVZISBRSA-N
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Description

3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
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Biological Activity

3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole moiety, which is known for its electronic properties and ability to interact with various biological targets. The structural formula can be represented as follows:

C20H21N3O\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing carbazole structures have been shown to inhibit enzymes by mimicking natural substrates. This can lead to modulation of metabolic pathways.
  • DNA Interaction : The planar structure of the carbazole allows for intercalation into DNA, potentially leading to antiproliferative effects.
  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, contributing to antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa5.6
MCF-73.4
A5494.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of carbazole derivatives and evaluated their anticancer properties. The compound exhibited significant growth inhibition in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

Another study conducted by Asian Journal of Chemistry assessed the antimicrobial effects of various carbazole derivatives. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that carbazole derivatives exhibit significant antibacterial and antifungal properties. The synthesis of 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues demonstrated promising antibacterial and antifungal activities against various strains, suggesting that similar derivatives may possess comparable bioactivity .

Anticancer Potential

The hydrazone derivatives of carbazole have been investigated for their anticancer properties. Research has shown that compounds with hydrazone linkages can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.

Neuroprotective Effects

Carbazole derivatives have also been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions such as Alzheimer's disease.

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in the field of organic electronics, particularly in the fabrication of OLEDs. Their excellent photophysical properties make them suitable candidates for light-emitting materials. The incorporation of the methoxyphenyl group may enhance the electron-donating characteristics of the compound, improving the efficiency and stability of OLED devices.

Photovoltaic Cells

Research into organic photovoltaics has highlighted the role of carbazole-based compounds as active materials. Their ability to facilitate charge transport can significantly enhance the performance of solar cells. The specific structure of 3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide could be optimized for use in this application.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated various carbazole derivativesShowed significant inhibition against Gram-positive and Gram-negative bacteria
Synthesis of Hydrazone DerivativesInvestigated anticancer propertiesIndicated potential for inducing apoptosis in cancer cells
OLED FabricationDeveloped new light-emitting materialsDemonstrated improved efficiency with carbazole-based compounds

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from:

  • Hydrazone functionality (-C=N-NH-): Prone to hydrolysis under acidic/basic conditions.

  • Carbazole framework : Aromatic system susceptible to electrophilic substitution or redox reactions.

  • Conjugated system : Potential for electrochemical or photochemical activity.

Reactivity Table

Reaction TypeConditions/ReagentsOutcome
Hydrolysis Acidic/basic aqueous media (HCl/H₂O or NaOH)Cleavage of hydrazone to yield carbazole-substituted propanehydrazide
Alkylation Alkyl halides, nucleophilic agentsModification of the hydrazide group (NH₂) with alkyl chains
Nucleophilic Substitution Electrophiles (e.g., nitro compounds)Reaction at aromatic positions of carbazole or methoxyphenyl moieties
Electrochemical Activity Redox agents (e.g., TEMPO)Potential oxidation/reduction of carbazole ring or hydrazone linkage

Structural and Spectroscopic Insights

ParameterValue/DescriptionSource
Molecular Formula C₂₄H₂₃N₃O₂
Molecular Weight 385.46 g/mol
Melting Point Predicted range: ~200–220°C (similar hydrazone derivatives)
Spectroscopic Data NMR: Characterizes proton environments (aromatic, methoxy, hydrazone regions). IR: Confirms functional groups (C=N, C-O).

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide

InChI

InChI=1S/C25H23N3O2/c1-30-24-15-7-2-9-19(24)10-8-17-26-27-25(29)16-18-28-22-13-5-3-11-20(22)21-12-4-6-14-23(21)28/h2-15,17H,16,18H2,1H3,(H,27,29)/b10-8+,26-17+

InChI Key

FXFFDLLFZSSOEH-INVZISBRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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